Comprehensive Technical Guide on (S)-3-(N-Boc-N-methyl-amino)butanoic Acid: Molecular Weight, Physicochemical Profiling, and Peptidomimetic Integration
Comprehensive Technical Guide on (S)-3-(N-Boc-N-methyl-amino)butanoic Acid: Molecular Weight, Physicochemical Profiling, and Peptidomimetic Integration
Executive Summary
The development of advanced peptidomimetics relies heavily on the strategic incorporation of modified amino acids to overcome the poor pharmacokinetic profiles of natural peptides. (S)-3-(N-Boc-N-methyl-amino)butanoic acid (CAS: 193414-04-9) is a highly specialized building block that combines a β -amino acid backbone with an N-methylated nitrogen. This dual modification introduces critical steric hindrance and conformational rigidity, significantly enhancing proteolytic stability and membrane permeability.
As a Senior Application Scientist, I have structured this whitepaper to provide a definitive guide on the molecular weight validation, physicochemical properties, and optimized synthetic handling of this compound. The protocols detailed herein are designed as self-validating systems to ensure absolute analytical confidence during drug development workflows.
Chemical Identity & Molecular Weight Profiling
Accurate molecular weight validation is the cornerstone of quality control in peptide synthesis. The target compound, possessing the chemical formula C10H19NO4 , has a calculated average molecular weight of 217.26 g/mol .
Table 1: Chemical Identity & Quantitative Properties
| Property | Value |
| IUPAC / Chemical Name | (3S)-3-{amino}butanoic acid |
| CAS Registry Number | 193414-04-9 |
| Molecular Formula | C10H19NO4 |
| Average Molecular Weight | 217.26 g/mol |
| Monoisotopic Mass | 217.1314 Da |
| SMILES String | O=C(N(C)C)OC(C)(C)C |
| Storage Conditions | Sealed in dry conditions, 2-8°C |
When analyzing this compound via mass spectrometry, the tert-butoxycarbonyl (Boc) protecting group dictates its fragmentation behavior. Understanding these quantitative shifts is essential for distinguishing the intact molecule from in-source degradation products.
Table 2: Expected MS Fragments (Positive Electrospray Ionization, ESI+)
| Ion Species | Expected m/z | Causality / Mechanistic Origin |
| [M+H]+ | 218.26 | Standard protonation of the carbonyl or amine oxygen. |
| [M+Na]+ | 240.26 | Sodium adduct formation, highly common in ESI+ buffers. |
| [M+H - C4H8]+ | 162.15 | Loss of isobutylene (-56 Da) due to thermal/acidic cleavage. |
| [M+H - C5H8O2]+ | 118.15 | Complete loss of the Boc group (-100 Da); serves as an internal validation marker. |
Mechanistic Advantages in Peptidomimetics
The architectural design of (S)-3-(N-Boc-N-methyl-amino)butanoic acid is not arbitrary; it is engineered to solve specific biological limitations of α -peptides .
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The β -Carbon Extension: By inserting an additional methylene group into the peptide backbone, the molecule disrupts the spatial recognition required by endogenous proteases (e.g., DPP-4 or elastase), effectively halting enzymatic degradation.
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N-Methylation: Methylating the amide nitrogen eliminates a hydrogen bond donor. This prevents the formation of standard α -helices or β -sheets, promoting instead specific β -turns or polyproline type II (PPII) helical structures. Furthermore, the increased lipophilicity drastically improves cellular permeability.
Mechanistic contributions of structural modifications to peptidomimetic stability.
Self-Validating Analytical Protocol: LC-MS Verification
To ensure the integrity of the purchased or synthesized building block, a self-validating LC-MS protocol must be executed. This protocol uses specific mobile phase additives to force predictable ionization states, ensuring that any deviation in the m/z ratio immediately flags sample degradation.
Workflow for LC-MS validation of (S)-3-(N-Boc-N-methyl-amino)butanoic acid.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v).
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Causality: The 50% methanol ensures complete solubilization of the lipophilic N-methyl and Boc groups while remaining compatible with reverse-phase injection conditions.
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Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile in Water over 5 minutes.
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Causality: The short gradient is sufficient for this small molecule. Both mobile phases must contain 0.1% Formic Acid (FA).
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Ionization & Detection: Operate the mass spectrometer in ESI+ mode.
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Causality: The 0.1% FA provides the necessary protons to ensure efficient ionization of the tertiary amide and carboxylic acid groups, driving the formation of the [M+H]+ adduct.
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Data Interpretation (Self-Validation): Extract the chromatogram for m/z 218.26. Simultaneously check for m/z 118.15.
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System Check: If m/z 118.15 is the base peak and 218.26 is absent, the source temperature is too high, causing thermal deprotection of the Boc group. Lower the capillary temperature to validate the intact mass.
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Synthetic Protocol: SPPS Integration
Coupling an N-methylated β -amino acid during Solid-Phase Peptide Synthesis (SPPS) is notoriously difficult due to severe steric hindrance. Standard coupling reagents (like HBTU or DIC/Oxyma) often result in incomplete reactions and deletion sequences .
Step-by-Step Methodology: Optimized Coupling
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Resin Preparation: Swell the peptide-resin in Dimethylformamide (DMF) for 30 minutes. Ensure the N-terminal amine of the resin-bound peptide is fully deprotected.
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Reagent Activation: In a separate vial, dissolve 3.0 equivalents of (S)-3-(N-Boc-N-methyl-amino)butanoic acid and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
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Causality: Why HATU? HATU contains a 7-aza-benzotriazole moiety, which accelerates the formation of the active ester and dramatically enhances coupling efficiency for sterically demanding secondary amines compared to standard benzotriazoles.
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Coupling Reaction: Transfer the activated mixture to the resin. React at room temperature for 2 hours, or apply microwave assistance (75°C for 10 minutes) if the sequence allows.
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Validation (Chloranil Test): After washing the resin, perform a Chloranil test rather than a standard Kaiser test.
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Causality: The Kaiser test yields false negatives for secondary amines (like the N-methyl group once it becomes the new N-terminus after Boc deprotection). The Chloranil test specifically detects secondary amines, turning blue/green to validate successful deprotection for the next coupling step.
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References
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NextSDS. "(3S)-3-{amino}butanoic acid Safety and Substance Data." NextSDS Chemical Database, 2024. URL: [Link]
